molecular formula C15H14FNO4S B4507381 2-[[(4-fluoro-3-methylphenyl)sulfonyl](methyl)amino]benzoic acid

2-[[(4-fluoro-3-methylphenyl)sulfonyl](methyl)amino]benzoic acid

Cat. No.: B4507381
M. Wt: 323.3 g/mol
InChI Key: ZSOBUNGFPFARIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-fluoro-3-methylphenyl)sulfonyl](methyl)amino]benzoic acid is a useful research compound. Its molecular formula is C15H14FNO4S and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.06275726 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Development and Selectivity

The modification of chemical structures through selective fluorine substitution has significantly impacted herbicidal properties, as demonstrated by research on bentranil and its analogues. For instance, fluorobentranil, derived from similar compounds, has shown enhanced herbicidal activity and selectivity for broad-leaf weeds in rice, cereals, and maize. This showcases the potential of fluorine-substituted compounds in developing more effective and selective herbicides (Hamprecht, Würzer, & Witschel, 2004).

EP1 Receptor Antagonists

In the realm of medical chemistry, derivatives of sulfonamido benzoic acid, specifically those altering the phenyl-sulfonyl moiety, have been identified as selective antagonists for the EP1 receptor subtype. Such modifications have led to compounds with optimized antagonist activity, highlighting the role of these chemical structures in developing targeted therapeutic agents (Naganawa et al., 2006).

Hypoglycemic Agents

In another study, modifications of hypoglycemic benzoic acid derivatives resulted in compounds like repaglinide, which has been approved for treating type 2 diabetic patients. This underscores the importance of structural alterations in benzoic acid derivatives for enhancing the activity and selectivity of hypoglycemic agents (Grell et al., 1998).

Organic Synthesis and Chemical Reactions

The synthesis of various organic compounds, including the preparation of optically active α-amino acid derivatives from chiral aldehydes using sulfones, demonstrates the versatility of sulfonamido benzoic acid derivatives in organic chemistry. These compounds serve as important building blocks for the preparation of biologically active molecules (Foresti et al., 2003).

Properties

IUPAC Name

2-[(4-fluoro-3-methylphenyl)sulfonyl-methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-10-9-11(7-8-13(10)16)22(20,21)17(2)14-6-4-3-5-12(14)15(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOBUNGFPFARIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[(4-fluoro-3-methylphenyl)sulfonyl](methyl)amino]benzoic acid
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2-[[(4-fluoro-3-methylphenyl)sulfonyl](methyl)amino]benzoic acid

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